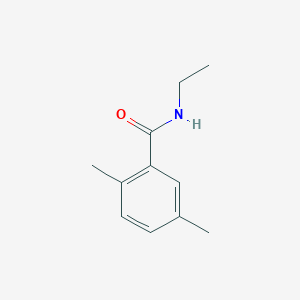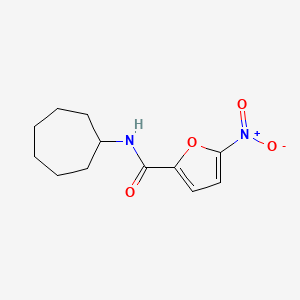
1-(2-ethylphenyl)-4-(3-nitrobenzoyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-ethylphenyl)-4-(3-nitrobenzoyl)piperazine, also known as ENBP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has shown promising results in various research studies. In
科学研究应用
1-(2-ethylphenyl)-4-(3-nitrobenzoyl)piperazine has been studied for its potential applications in various scientific fields, including medicinal chemistry, neuroscience, and pharmacology. It has been shown to exhibit potent anticonvulsant and anxiolytic effects in animal models, making it a potential candidate for the development of new drugs to treat these conditions. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用机制
The exact mechanism of action of 1-(2-ethylphenyl)-4-(3-nitrobenzoyl)piperazine is not fully understood, but it is believed to act on the GABAergic system in the brain. It has been shown to increase the activity of GABA receptors, leading to a decrease in neuronal excitability and anxiolytic effects. Additionally, this compound has been shown to modulate the activity of various neurotransmitters, including serotonin, dopamine, and glutamate.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the levels of GABA and serotonin in the brain, leading to anxiolytic and antidepressant effects. Additionally, this compound has been shown to decrease the levels of glutamate in the brain, leading to anticonvulsant effects.
实验室实验的优点和局限性
1-(2-ethylphenyl)-4-(3-nitrobenzoyl)piperazine has several advantages for use in laboratory experiments. It is readily available and can be synthesized in high yield and purity. Additionally, it has been extensively studied and its pharmacological effects are well characterized. However, there are also limitations to its use in laboratory experiments. This compound has poor solubility in water, which can make it difficult to administer to animals. Additionally, its effects on humans are not well understood, which limits its potential for clinical applications.
未来方向
There are several future directions for research on 1-(2-ethylphenyl)-4-(3-nitrobenzoyl)piperazine. One area of interest is the development of new drugs based on the structure of this compound. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in the treatment of neurological and psychiatric disorders. Finally, research is needed to optimize the synthesis method and improve the solubility of this compound for use in laboratory experiments.
Conclusion:
In conclusion, this compound is a promising compound that has been extensively studied for its potential applications in scientific research. Its synthesis method has been optimized for high yield and purity, and it has shown potent anticonvulsant and anxiolytic effects in animal models. While there are limitations to its use in laboratory experiments, further research is needed to fully understand its potential applications in the treatment of neurological and psychiatric disorders.
合成方法
1-(2-ethylphenyl)-4-(3-nitrobenzoyl)piperazine can be synthesized using a multi-step process that involves the reaction of 2-ethylphenylamine with 3-nitrobenzoyl chloride. The resulting intermediate is then reacted with piperazine to obtain the final product. This synthesis method has been optimized for high yield and purity and has been used in various research studies.
属性
IUPAC Name |
[4-(2-ethylphenyl)piperazin-1-yl]-(3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-2-15-6-3-4-9-18(15)20-10-12-21(13-11-20)19(23)16-7-5-8-17(14-16)22(24)25/h3-9,14H,2,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYNNCNTVMYANV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![isopropyl 5-{[5-(methoxycarbonyl)-2-methyl-3-furyl]methoxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B5848378.png)
![5-cyclohexyl-4-[(4-ethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5848386.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5848391.png)
![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5848395.png)
![3-[(3-chloro-4-methylphenyl)amino]-1-(2-furyl)-1-propanone](/img/structure/B5848402.png)

![4-{[2-(trifluoromethyl)-4-quinazolinyl]amino}benzamide](/img/structure/B5848426.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5848427.png)
![2-[(4-methylphenyl)thio]-5-(2-nitrovinyl)furan](/img/structure/B5848432.png)


![2-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5848467.png)
